molecular formula C14H14N2O3S B173019 N-[4-(phenylsulfamoyl)phenyl]acetamide CAS No. 2080-33-3

N-[4-(phenylsulfamoyl)phenyl]acetamide

Cat. No. B173019
CAS RN: 2080-33-3
M. Wt: 290.34 g/mol
InChI Key: GDPQDWYHZBUJTA-UHFFFAOYSA-N
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Description

N-[4-(phenylsulfamoyl)phenyl]acetamide is a chemical compound with the molecular formula C20H19N3O5S2. It has an average mass of 445.512 Da and a monoisotopic mass of 445.076599 Da .


Molecular Structure Analysis

The molecular structure of N-[4-(phenylsulfamoyl)phenyl]acetamide consists of 20 carbon atoms, 19 hydrogen atoms, 3 nitrogen atoms, 5 oxygen atoms, and 2 sulfur atoms .

Scientific Research Applications

Electronic and Biological Interactions

N-[4-(Ethylsulfamoyl)phenyl]acetamide, a compound structurally similar to N-[4-(Phenylsulfamoyl)phenyl]acetamide, has been investigated for its electronic behavior, wave function, and biological properties using computational tools. This research evaluated its reactivity in different solvents and its potential for antifungal and cancer activities (Bharathy et al., 2021).

Synthesis and Characterization

The synthesis, characterization, thermal, and antimicrobial studies of N-[4-(phenylsulfamoyl)phenyl]acetamide and its derivatives have been conducted. These studies include the analysis of its crystalline structure, hydrogen bonding models, and thermal properties. However, the research found no significant antibacterial activity for these compounds (Lahtinen et al., 2014).

Antimicrobial Agent Synthesis

A study focused on synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety, including N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, suitable for use as antimicrobial agents. The synthesized compounds showed promising in vitro antibacterial and antifungal activities (Darwish et al., 2014).

Enzyme Inhibition

N-[(Substitutedsulfamoyl)phenyl]acetamides, including variants of N-[4-(phenylsulfamoyl)phenyl]acetamide, have been synthesized and screened for their inhibitory effects on α-Chymotrypsin. Most of these compounds were found to be moderate enzyme inhibitors (Siddiqui et al., 2017).

Antibacterial Activity

The title compound N-[4-(phenylsulfamoyl)phenyl]acetamide was part of a study that revealed moderate growth inhibition of several bacteria in in vitro assays, although its metabolite N4-acetylsulfadiazine did not demonstrate antibacterial activity on its own (Obaleye et al., 2008).

properties

IUPAC Name

N-[4-(phenylsulfamoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-11(17)15-12-7-9-14(10-8-12)20(18,19)16-13-5-3-2-4-6-13/h2-10,16H,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPQDWYHZBUJTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354353
Record name N-[4-(phenylsulfamoyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(phenylsulfamoyl)phenyl]acetamide

CAS RN

2080-33-3
Record name N-[4-(phenylsulfamoyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ACETAMIDOBENZENESULFONANILIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

N-Acetylsulfanilyl chloride 1 (55 g, 236 mmol) was added in portion to a stirring, 0° C. suspension of sodium acetate (48.4 g, 590 mmol) and aniline 2 (22 mL, 236 mmol) in ethanol (300 mL). The reaction mixture was stirred at room temperature overnight and then poured into ice-cold water (1.5 L) with vigorous stirring. After stirring for 1 h, the white solid that gradually precipitated was collected by filtration. The filter cake was washed with ice-cold water, dried under vacuum, and recrystallized from hot ethanol to give N-[4-[(phenylamino)sulfonyl]phenyl]acetamide (3) (also called 137-19 or LED137) (41 g, 60%) as a white solid, mp 209-210° C. 1H NMR (CD3OD, 400 MHz) δ 7.64 (br s, 4H), 7.18 (t, J=7.6 Hz, 2H), 7.06-7.00 (m, 3H), 2.10 (s, 3H).
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
48.4 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
1.5 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Lahtinen, J Kudva, P Hegde, K Bhat… - Journal of Molecular …, 2014 - Elsevier
Four sulfanilamide derivatives N-[4-(phenylsulfamoyl)phenyl]acetamide (1), 4-amino-N-phenylbenzenesulfonamide (2), N-[4-(phenylsulfamoyl)phenyl]benzamide (3) and N-{4-[(3-…
Number of citations: 26 www.sciencedirect.com
AS Kumar, J Kudva, BR Bharath, K Ananda… - New Journal of …, 2019 - pubs.rsc.org
A new series of halogenated 4-thiazolidinone derivatives bearing the sulfonamide moiety was synthesized and characterized via FT-IR, 1H NMR, 13C NMR, HRMS and single crystal X-…
Number of citations: 24 pubs.rsc.org

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